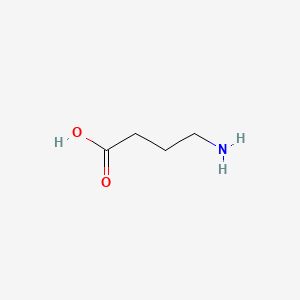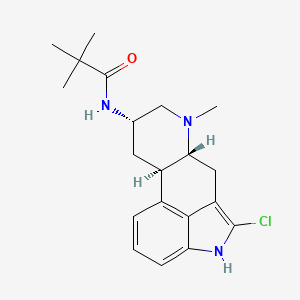
dorzolamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dorzolamide hydrochloride is a medication primarily used to treat high intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension. It is a carbonic anhydrase inhibitor that works by reducing the production of aqueous humor in the eye, thereby lowering intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dorzolamide hydrochloride involves several steps, starting from the key intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate is obtained through a stereoselective solvolysis reaction in an acetone/phosphate buffer mixture . The final product, this compound, is then formed by reacting the intermediate with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process includes the preparation of intermediates, purification steps, and final crystallization to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Dorzolamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various sulfoxides, sulfones, and substituted sulfonamides .
Scientific Research Applications
Dorzolamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of carbonic anhydrase inhibitors.
Biology: Investigated for its effects on cellular processes involving carbonic anhydrase.
Medicine: Primarily used in ophthalmology to manage glaucoma and ocular hypertension
Industry: Utilized in the development of new carbonic anhydrase inhibitors and related compounds.
Mechanism of Action
Dorzolamide hydrochloride exerts its effects by inhibiting the enzyme carbonic anhydrase, specifically isoenzymes II and IV, in the ciliary epithelium of the eye. This inhibition reduces the production of hydrogen ions, leading to decreased formation of aqueous humor and, consequently, lower intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
- Acetazolamide
- Methazolamide
- Brinzolamide
- Latanoprost
- Bimatoprost
Uniqueness
Dorzolamide hydrochloride is unique among carbonic anhydrase inhibitors due to its topical application, which minimizes systemic side effects compared to oral inhibitors like acetazolamide and methazolamide . Additionally, it has a specific action on ocular carbonic anhydrase, making it highly effective for treating glaucoma and ocular hypertension .
Properties
CAS No. |
122028-16-4 |
|---|---|
Molecular Formula |
C10H16N2O4S3·HCl |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-[(E)-prop-1-enyl]benzonitrile](/img/structure/B1166966.png)
![RU(Oac)2[(R)-tolbinap]](/img/structure/B1166974.png)


